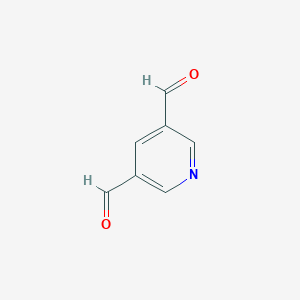

Pyridine-3,5-dicarbaldehyde

Description

A Versatile Heterocyclic Building Block in Organic Synthesis and Materials Science

The reactivity of the aldehyde groups allows for a wide range of chemical transformations, most notably Schiff base condensations with primary amines. This reaction is a cornerstone for the construction of a diverse array of molecular structures. In organic synthesis, this reactivity is harnessed to create intricate macrocycles and other complex organic molecules. For instance, the condensation of Pyridine-3,5-dicarbaldehyde with various diamines can lead to the formation of macrocyclic Schiff bases, which can be further reduced to their corresponding polyamine macrocycles. These macrocycles are of significant interest for their ability to form stable complexes with metal ions and for their potential applications in areas such as catalysis and molecular recognition.

In the realm of materials science, this compound is a key monomer for the synthesis of advanced porous materials. Its rigid and angular geometry, combined with the reactive aldehyde functionalities, makes it an ideal building block for the construction of Covalent Organic Frameworks (COFs). mdpi.combldpharm.com These crystalline porous polymers are of great interest for applications in gas storage, separation, and catalysis. The pyridine (B92270) nitrogen atom within the COF structure can also provide a site for post-synthetic modification or act as a basic catalytic site.

The precursor to this compound, Pyridine-3,5-dicarboxylic acid, is also widely used in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. wikipedia.orgresearchgate.netresearchgate.net This highlights the importance of the 3,5-disubstituted pyridine scaffold in the construction of ordered, porous materials. The dicarbaldehyde offers an alternative route to functional materials through the formation of robust imine linkages.

Contextualization within Modern Organic and Supramolecular Chemistry

This compound is firmly embedded in the landscape of modern organic and supramolecular chemistry. Its utility extends beyond the synthesis of discrete molecules to the construction of highly ordered supramolecular assemblies. The directional nature of the bonds formed from the dialdehyde (B1249045) allows for the predictable assembly of complex architectures.

In supramolecular chemistry, the pyridine nitrogen atom can participate in hydrogen bonding and metal coordination, providing an additional layer of control over the self-assembly process. This has been exploited in the formation of one-dimensional, two-dimensional, and three-dimensional supramolecular structures. nih.govnih.gov For example, Schiff bases derived from this compound can act as ligands for the assembly of polynuclear metal complexes with interesting magnetic and photophysical properties.

The development of functionalized pyridine scaffolds is a significant area of research in medicinal chemistry, with numerous FDA-approved drugs containing a pyridine ring. nih.gov While direct applications of this compound in pharmaceuticals are less common, its role as a versatile building block allows for the synthesis of novel heterocyclic compounds that can be screened for biological activity. openaccessjournals.com The ability to readily synthesize a variety of derivatives from this starting material makes it a valuable tool in drug discovery programs.

Historical Development and Evolution of Research Focus on Pyridine Scaffolds

The journey to the sophisticated use of functionalized pyridines like this compound is built on a rich history of discovery in pyridine chemistry. The story begins with the isolation of pyridine from coal tar by the Scottish chemist Thomas Anderson in 1846. slideserve.com The correct structure of pyridine was later proposed by Wilhelm Körner (1869) and James Dewar (1871). slideserve.com The first synthetic route to pyridine was achieved by William Ramsay in 1876. slideserve.com

A significant milestone in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, described by Arthur Hantzsch in 1881. This method, which typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), provided a versatile route to a wide range of substituted pyridines. wikipedia.org

Another pivotal development was the Chichibabin pyridine synthesis, reported by the Russian chemist Aleksei Chichibabin in 1924. wikipedia.orgthieme.de This reaction, which involves the condensation of aldehydes and ketones with ammonia, became a cornerstone for the industrial production of pyridine and its derivatives due to the use of inexpensive starting materials. wikipedia.org

The initial focus of pyridine research was on its fundamental properties and the development of synthetic methods. However, with the discovery of the biological importance of pyridine-containing compounds, such as niacin (vitamin B3), the research focus shifted towards the synthesis of functionalized pyridines with potential applications in medicine and agriculture. slideserve.comnumberanalytics.com In recent decades, the evolution of materials science has opened up new avenues for pyridine research, with a strong emphasis on the design and synthesis of pyridine-based ligands and building blocks for functional materials like MOFs and COFs. nih.govresearchgate.net The development and application of this compound is a direct outcome of this evolution, showcasing the ongoing quest for sophisticated molecular components for advanced applications.

Chemical Compound Information

| Compound Name | Molecular Formula |

| This compound | C₇H₅NO₂ |

| Pyridine | C₅H₅N |

| Pyridine-3,5-dicarboxylic acid | C₇H₅NO₄ |

| Schiff base | R₂C=NR' |

| Covalent Organic Frameworks (COFs) | (C₃H₂O)n(C₉H₆N)m |

| Metal-Organic Frameworks (MOFs) | C₈H₆O₄·x(M) |

| Niacin (Vitamin B3) | C₆H₅NO₂ |

| Wilhelm Körner | Not Applicable |

| James Dewar | Not Applicable |

| William Ramsay | Not Applicable |

| Arthur Hantzsch | Not Applicable |

| Aleksei Chichibabin | Not Applicable |

| Thomas Anderson | Not Applicable |

Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅NO₂ |

| Molecular Weight | 135.12 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 6221-04-1 nih.gov |

| Appearance | Solid |

| Melting Point | 94-97 °C |

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFISEQOLPGMMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479435 | |

| Record name | Pyridine-3,5-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-04-1 | |

| Record name | Pyridine-3,5-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyridine 3,5 Dicarbaldehyde and Its Chemical Transformations

Strategies for the Construction of the Pyridine-3,5-dicarbaldehyde Core

The formation of the this compound molecule can be achieved by two primary approaches: building the heterocyclic ring system from acyclic precursors or introducing the aldehyde functionalities onto an existing pyridine (B92270) scaffold.

The construction of the pyridine ring itself is a fundamental aspect of heterocyclic chemistry. While general methods like the Chichibabin pyridine synthesis exist, which involves the condensation of aldehydes or ketones with ammonia (B1221849) derivatives, they often suffer from low yields wikipedia.org. A more structured and widely utilized approach for creating related substituted pyridines involves the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.orgfiveable.me This multicomponent reaction combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized in a subsequent step to yield the aromatic pyridine ring. wikipedia.org The driving force for this aromatization is the formation of the stable aromatic system. wikipedia.org

A more direct route to this compound involves the chemical modification of readily available substituted pyridines. Two prominent strategies are the oxidation of methyl groups and the reduction of carboxylic acid derivatives.

One effective method involves the reduction of pyridine-3,5-dicarboxamide (B152810) derivatives. For instance, N³,N⁵-dimethoxy-N³,N⁵-dimethylpyridine-3,5-dicarboxamide can be dissolved in a dry solvent like tetrahydrofuran (B95107) (THF), cooled to -78°C, and then treated dropwise with diisobutylaluminium hydride (DIBAL-H). chemicalbook.com This reaction reduces the amide groups to aldehydes, yielding this compound as a pale-yellow solid after purification. chemicalbook.com

Another viable pathway is the direct oxidation of 3,5-lutidine (3,5-dimethylpyridine). This process can be achieved through selective catalytic oxidation. google.com The reaction typically involves dissolving a catalyst in a suitable solvent, followed by the slow addition of the lutidine raw material under controlled temperatures, leading to the formation of the corresponding pyridine dicarbaldehyde. google.com

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be accomplished through various routes, including building precursor systems via multicomponent reactions or by chemically modifying closely related starting materials like pyridine-3,5-dicarboxylic acid.

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering high atom economy and minimizing waste. mdpi.comnih.gov The Hantzsch dihydropyridine synthesis is a classic example of an MCR used to generate precursors for substituted pyridines. wikipedia.orgfrontiersin.org This reaction typically involves the one-pot condensation of an aldehyde, a β-keto ester (like ethyl acetoacetate), and a nitrogen source (such as ammonium acetate). frontiersin.orgekb.eg The resulting 1,4-dihydropyridines (1,4-DHPs) are valuable in their own right and serve as direct precursors to the corresponding aromatic pyridine dicarboxylates upon oxidation. wikipedia.org The efficiency and conditions of the Hantzsch reaction can be significantly improved by using various catalysts. ijcrt.org

Table 1: Comparison of Catalysts in Hantzsch Dihydropyridine Synthesis

| Catalyst | Reactants | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Aldehyde, 1,3-dione, Ammonium acetate | Solvent-free, Room temperature | Good product yield, simple workup, short reaction times. | ijcrt.org |

| p-Toluenesulfonic acid (PTSA) | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Aqueous micelles (SDS), Ultrasonic irradiation | High product yield (96%), green solvent (water). | wikipedia.org |

| CoFe₂O₄@SiO₄-NH₂-Co(II) | Aldehydes, Ethyl acetoacetate, Ammonium acetate | Aqueous ethanol (B145695), Mild conditions | High yield (96%), sustainable, active metallic nucleus. | frontiersin.org |

| None (Catalyst-free) | Aldehyde, Diethyl acetylenedicarboxylate, Active methylene (B1212753) compounds, 1H-1,2,4-triazol-3-amine | Water, Microwave irradiation | Excellent yields (94-97%), rapid reaction (<12 min), green solvent. | nih.gov |

Pyridine-3,5-dicarboxylic acid is a versatile and common starting material for accessing this compound and its derivatives. solubilityofthings.comhmdb.ca The two carboxylic acid groups provide reactive handles for a variety of chemical transformations. solubilityofthings.com These transformations typically involve converting the carboxylic acids into more reactive intermediates like acid chlorides, esters, or amides, which can then be subjected to further reactions. mdpi.comchemicalbook.com

For example, pyridine-3,5-dicarboxylic acid can be converted to its corresponding diethyl ester, diethyl pyridine-3,5-dicarboxylate, through esterification with ethanol in the presence of an acid catalyst. Alternatively, reacting the dicarboxylic acid with oxalyl chloride can produce the highly reactive pyridine-3,5-dicarbonyl dichloride, which serves as a precursor for synthesizing various dicarboxamides by reacting it with appropriate amines. mdpi.com These amide intermediates can then be reduced to form this compound. chemicalbook.com

Table 2: Derivatization Pathways from Pyridine-3,5-dicarboxylic Acid

| Starting Material | Reagent(s) | Intermediate Product | Subsequent Reaction | Final Product Type | Reference |

|---|---|---|---|---|---|

| Pyridine-3,5-dicarboxylic acid | Ethanol, KOH | Pyridine-3,5-dicarboxylic acid monoethyl ester | - | Carboxylic acid ester | chemicalbook.com |

| Pyridine-3,5-dicarboxylic acid | Oxalyl chloride, then an amine (e.g., 3-aminopyridine) | Pyridine-3,5-dicarboxamide derivative | Catalytic reduction | Diaminodicarboxamide | mdpi.com |

| Pyridine-3,5-dicarboxamide | Diisobutylaluminium hydride (DIBAL-H) | - | Reduction | This compound | chemicalbook.com |

| Pyridine-2,5-bis-carbohydrazide* | Alkyl/aryl-isothiocyanates, then acid | Bis(thiosemicarbazide) | Cyclization | Bis(2-amino-1,3,4-thiadiazole) | researchgate.net |

Note: This example uses a related isomer (2,5-substituted) to illustrate the reactivity of carbohydrazide (B1668358) derivatives, which are prepared from the corresponding dicarboxylic acid esters and hydrazine (B178648) hydrate.

Catalytic Strategies in this compound Synthesis and Derivatization

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of both the synthesis of this compound and its subsequent chemical transformations.

In synthesis, catalysts are employed to facilitate key steps such as the Hantzsch reaction for building dihydropyridine precursors, where catalysts can lead to higher yields in shorter times under milder conditions. wikipedia.orgfrontiersin.orgijcrt.org Catalytic oxidation is also a key strategy for converting methylpyridines (lutidines) directly into pyridine aldehydes. google.com

For derivatization, the aldehyde groups of this compound are prime sites for catalytic reactions. One of the most important reactions of aldehydes is the Knoevenagel condensation, which involves a nucleophilic addition with a compound containing an active methylene group. acs.org This reaction is fundamental for C-C bond formation. acs.org While specific studies on this compound are limited, research on related structures demonstrates the principle. Metal-Organic Frameworks (MOFs) constructed from pyridine-dicarboxylate linkers have been shown to be highly effective and reusable catalysts for Knoevenagel condensation reactions. acs.orgnih.gov These porous materials can provide active sites, such as Lewis and Brønsted acid sites, that facilitate the reaction between an aldehyde and a methylene nucleophile like propanedinitrile (malononitrile). acs.orgaaru.edu.jo

Table 3: Catalytic Knoevenagel Condensation using Pyridine-Carboxylate based Catalysts

| Catalyst | Aldehyde Substrate | Methylene Nucleophile | Conditions | Product Yield | Key Features | Reference |

|---|---|---|---|---|---|---|

| [Zn(2,3-pdca)·(H₂O)₂] (MOF) | Benzaldehyde | Malononitrile (B47326) | 5 mol% catalyst, CH₃CN, rt | 98% | Reusable for up to 7 cycles with retained efficiency. | nih.govacs.org |

| [Cd(2,3-pdca)(H₂O)₂] (MOF) | Benzaldehyde | Malononitrile | 5 mol% catalyst, CH₃CN, rt | 99% | Highest catalytic efficacy among tested MOFs. | nih.govacs.org |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid based CPs | Benzaldehyde | Propanedinitrile | 2 mol% catalyst, Methanol or water, rt | - | Demonstrates catalytic potential of pyridine-dicarboxylate linkers. | acs.org |

Note: The catalysts listed are based on isomers of pyridine dicarboxylic acid, demonstrating the catalytic potential of this class of compounds for derivatizing aldehydes.

Principles of Sustainable Synthesis in this compound Chemistry

Sustainable or "green" chemistry principles are increasingly integral to the synthesis of pyridine derivatives. These principles aim to reduce waste, minimize energy consumption, and use renewable resources. Key strategies include:

Multi-component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is highly atom-efficient and reduces the number of synthetic steps and purification processes.

Green Solvents: Traditional volatile organic solvents are often replaced with more environmentally friendly alternatives like water or ionic liquids. Some reactions are even performed under solvent-free conditions.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times, increase yields, and lead to purer products in the synthesis of novel pyridines.

Recyclable Catalysts: The use of heterogeneous catalysts, such as nanomaterials and MOFs, allows for easy separation from the reaction mixture and reuse, which is both cost-effective and environmentally friendly.

The synthesis of pyridine bases from renewable resources like glycerol (B35011) is also an area of intense research, representing a significant step towards a more sustainable chemical industry. rsc.org

Reaction Mechanisms and Reactivity Profile of Pyridine 3,5 Dicarbaldehyde

Aldehyde Group Reactivity in Condensation Reactions

The two aldehyde functional groups in pyridine-3,5-dicarbaldehyde are the primary sites for a variety of condensation reactions, leading to the formation of a wide array of complex molecules.

Schiff-Base Formation Pathways

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This reaction is a cornerstone in the synthesis of various macrocyclic and acyclic ligands. The general mechanism involves a two-step addition-elimination process. scispace.com First, the amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. acs.org This is followed by the elimination of a water molecule to yield the stable imine product. scispace.comacs.org

The formation of Schiff bases from this compound is a thermodynamically controlled and reversible process. acs.org This allows for the synthesis of complex structures through a "trial-and-error" mechanism, particularly when reacting with multifunctional amines. For instance, the reaction with branched tetramines can lead to the formation of cage-shaped macrobicyclic molecules. acs.org The resulting imine bonds, while strong, are susceptible to hydrolysis, especially in the presence of acid. acs.org However, they can be stabilized through hydrogenation to form kinetically stable amines. acs.org

The synthesis of Schiff bases from dicarbaldehydes like 2,2'-bipyridyl-5,5'-dicarbaldehyde, a related compound, has been extensively studied with various sulfur, nitrogen, and fluorine-containing amines. scirp.orgresearchgate.net These reactions are often catalyzed by a few drops of concentrated sulfuric acid and carried out in a suitable solvent like methanol. scirp.orgresearchgate.net

Knoevenagel Condensation and Related Processes

The Knoevenagel condensation is another significant reaction involving the aldehyde groups of this compound. This reaction is a modified aldol (B89426) condensation where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group in the presence of a basic catalyst. sigmaaldrich.com The active methylene compound, which has a C-H bond that can be deprotonated by the base, forms a carbanion that acts as a nucleophile. sigmaaldrich.com This is followed by a nucleophilic addition to the carbonyl group, leading to a β-hydroxy carbonyl intermediate, which typically undergoes spontaneous dehydration to form an α,β-unsaturated product. sigmaaldrich.com

This reaction is crucial for carbon-carbon bond formation and has been utilized in the synthesis of various functionalized molecules. nih.gov For example, the Knoevenagel condensation of aldehydes with active methylene compounds like malononitrile (B47326) has been shown to be efficiently catalyzed by materials such as pyridinedicarboxamide functionalized mesoporous organosilica. nih.gov Coordination polymers have also been employed as catalysts for Knoevenagel condensations, demonstrating high efficiency and recyclability. acs.orgacs.org The key step in some synthetic sequences is the Knoevenagel condensation of an aldehyde with a heterocyclic carbonyl compound like pyrazolone (B3327878) or isoxazolone. molaid.com

Pyridine (B92270) Nitrogen Reactivity and Coordination Behavior

The nitrogen atom in the pyridine ring of this compound possesses a basic lone pair of electrons that is not involved in the aromatic π-system. wikipedia.org This makes the nitrogen atom a Lewis basic site, readily reacting with Lewis acids to form pyridinium (B92312) salts. wikipedia.org This reactivity is similar to that of tertiary amines. wikipedia.org Protonation of the nitrogen atom forms a pyridinium cation. wikipedia.org

This basicity allows this compound and its derivatives, such as pyridine-3,5-dicarboxylic acid, to act as versatile ligands in coordination chemistry, forming a wide range of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.orgosti.gov The nitrogen atom, along with the carboxylate groups in the dicarboxylic acid derivative, can coordinate to metal ions, leading to diverse structural architectures, including 1D chains, 2D layers, and 3D frameworks. rsc.orgrsc.org The specific structure is often influenced by factors such as the metal ion, the presence of template molecules, and the reaction conditions. rsc.orgosti.gov For example, lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid have shown structural diversity from 1D to 3D, which is attributed to the effect of lanthanide contraction. rsc.org

Intramolecular and Intermolecular Cyclization Reactions

This compound and its derivatives can participate in various cyclization reactions, leading to the formation of heterocyclic and polycyclic systems. These reactions are often key steps in the synthesis of complex organic molecules. For instance, phenylethyl-substituted pyridinecarboxaldehydes have been shown to undergo cyclization in acidic media to form 10,11-dihydro-5H-benzo acs.orgresearchgate.netcyclohepta[1,2-b]pyridin-5-ones. researchgate.net

The biosynthesis of the pyridine ring itself often involves the non-enzymatic cyclization of a molecule containing both a carbonyl group and an amino group. kyoto-u.ac.jp This principle is also applied in synthetic organic chemistry, where 1,5-dicarbonyl compounds can be cyclized with reagents like hydroxylamine (B1172632) hydrochloride to form pyridine derivatives. researchgate.net

Cascade and Self-Assembly Mechanistic Investigations (e.g., Dihydrothis compound Systems)

This compound is a precursor to various dihydropyridine (B1217469) systems, which are of significant interest due to their biological activities and applications in materials science. rsc.orgbeilstein-journals.org The synthesis of these dihydropyridines often involves cascade reactions, which are multi-step reactions where the product of one step becomes the reactant for the next in a single pot.

One notable example is the self-assembly of N-(2-pyridyl)-2-(trimethylsilylethynyl)-1,2-dihydrothis compound from three molecules of 3-trimethylsilyl-2-propyn-1-al and one molecule of 2-aminopyridine. researchgate.net The mechanism of this cascade assembly has been investigated using quantum chemical methods, which suggest the possibility of an alternative radical mechanism with lower activation barriers. researchgate.net

The synthesis of 1,4-dihydropyridines can also be achieved through one-pot, multi-component reactions. For instance, the reaction of enaminones, primary amines, and aldehydes provides efficient access to 1,4-dihydropyridines with various substituents. beilstein-journals.org Organocatalytic formal [3+3] annulation reactions and enantioselective copper-catalyzed three-component cascade reactions have also been developed for the synthesis of chiral 1,4-dihydropyridines. acs.orgresearchgate.net

Deprotonation and Decarboxylation Mechanisms of Related Pyridine Carboxylates on Surfaces

The study of the on-surface reactions of pyridine-3,5-dicarboxylic acid (PDC), a close derivative of the dicarbaldehyde, provides insights into the fundamental processes of deprotonation and decarboxylation. Using techniques like synchrotron radiation photoelectron spectroscopy (SRPES) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, the reactions of PDC on a Cu(111) surface have been investigated in detail. acs.orgqut.edu.au

Upon deposition at room temperature, PDC partially deprotonates. acs.orgqut.edu.au Heating to 160 °C leads to complete deprotonation, where the molecule adopts a more planar adsorption geometry. acs.orgqut.edu.au The predominant interaction with the surface shifts from being driven by the nitrogen lone pair before deprotonation to being driven by the carboxylate groups after deprotonation. acs.orgqut.edu.au

Further heating above 200 °C induces decarboxylation, with an activation energy of 1.93 ± 0.17 eV. acs.orgqut.edu.au This process is a key step in on-surface synthesis, potentially leading to the formation of polymers. However, at these temperatures, ring opening can also occur, highlighting the need for careful temperature control. acs.org The decarboxylation of hydroxy-substituted pyridine dicarboxylates is also a known enzymatic process, catalyzed by enzymes like 3-hydroxy-2-methylpyridine-4,5-dicarboxylate decarboxylase, which is thought to proceed via an aldolase-like mechanism. nih.gov The decarboxylation of other activated carboxylic acids can also proceed through an ionic mechanism. acs.orgacs.org

Applications of Pyridine 3,5 Dicarbaldehyde in Advanced Materials Science

Metal-Organic Frameworks (MOFs) Research Derived from Pyridine-3,5-dicarbaldehyde Analogues

Metal-Organic Frameworks (MOFs) are a class of crystalline hybrid materials constructed from metal ions or clusters linked together by organic ligands. The analogue, pyridine-3,5-dicarboxylate (PYDC), is a widely utilized ligand due to its ability to form stable and porous frameworks with diverse functionalities.

The synthesis of MOFs using pyridine-3,5-dicarboxylate (PYDC) as an organic linker is typically achieved through solvothermal, hydrothermal, or sonochemical methods. nih.govumt.edu.my These techniques involve heating a solution of a metal salt and the PYDC ligand in a sealed vessel, often a Teflon-lined autoclave, for a specific period. nih.gov The choice of metal ion, such as Co²⁺, Cu²⁺, Zn²⁺, Cd²⁺, or Ni²⁺, is a critical design parameter that influences the resulting framework's geometry and properties. umt.edu.myrsc.org

For instance, Co-PYDC and Cu-PYDC MOFs have been prepared using a sonochemical method, which utilizes ultrasound to facilitate the reaction. nih.gov Hydrothermal synthesis has also been employed, where Co(II) nitrate and pyridine-3,5-dicarboxylic acid are dissolved in deionized water and heated at 130°C for 48 hours to produce Co-PDC-MOF crystals. nih.gov The PYDC ligand, containing two carboxylate groups and a nitrogen atom, can coordinate with metal centers in various ways, leading to the formation of extended, stable structures essential for applications like energy storage. rsc.orgresearchgate.net The involvement of the amide group as a linker can also introduce additional hydrogen-bonding sites, further enhancing the potential applications of the resulting MOFs in areas like gas storage and catalysis. umt.edu.my

The combination of pyridine-3,5-dicarboxylate linkers with different metal ions under various synthetic conditions gives rise to a remarkable structural diversity in MOF architectures. The final topology is sensitive to factors such as the choice of metal ion, the solvent system, and the presence of template molecules. rsc.orgacs.org For example, reactions involving PYDC and bipositive d-metal ions like Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺ have been systematically studied with various template molecules, leading to new compounds with unusual structural architectures and novel topological types. rsc.org

The dimensionality of the resulting frameworks can range from zero-dimensional (0D) discrete molecules to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) networks. acs.org Research has shown that water content in the solvent can be a crucial factor in determining the final topology. For instance, with Co²⁺ and PYDC, a 0D discrete molecule was formed in pure water, a 1D zigzag chain in a water-rich environment, and a 2D layered compound under water-reduced conditions. acs.org Similarly, varying the metal ion from the smaller Zn to the larger Cd under identical reaction conditions can result in frameworks of different dimensionalities, such as a simple dimer for Zn and a 2D network for Cd. mdpi.com This adaptability allows for the rational design of MOFs with specific pore sizes and network topologies for targeted applications.

| Compound/System | Metal Ion | Dimensionality | Resulting Topology/Structure | Reference |

| [Co(3,5-pdc)(H₂O)₅]·2H₂O | Co²⁺ | 0D | Discrete Molecule | acs.org |

| [{Co(3,5-pdc)(H₂O)₄}·H₂O]n | Co²⁺ | 1D | Zigzag Chain | acs.org |

| [Co(3,5-pdc)(H₂O)₂]n | Co²⁺ | 2D | 6³ Topology Layer | acs.org |

| [{Cu(3,5-pdc)(py)₂}·H₂O·EtOH]n | Cu²⁺ | 2D | 4·8² Topology Sheet | acs.org |

| Zn/6-methyl-2,3-pyridine dicarboxylate | Zn²⁺ | 0D | Dimer | mdpi.com |

| Cd/6-methyl-2,3-pyridine dicarboxylate | Cd²⁺ | 2D | Network with Cd₂ dyad | mdpi.com |

Pyridine-based MOFs have emerged as efficient heterogeneous catalysts for various organic transformations, including the Knoevenagel condensation. acs.orgacs.org This reaction is a vital carbon-carbon bond-forming reaction in organic synthesis. mdpi.com The catalytic activity of these MOFs stems from the presence of accessible active sites, such as Lewis basic nitrogen sites on the pyridine (B92270) ring or open metal sites within the framework. acs.orgmdpi.com

For example, coordination polymers constructed from 4,4′-(Pyridine-3,5-diyl)dibenzoic acid have been screened for their catalytic potential in the Knoevenagel condensation of benzaldehyde with propanedinitrile. acs.org Similarly, pyridinedicarboxamide functionalized mesoporous organosilica has proven to be an effective heterogeneous basic catalyst for the Knoevenagel condensation between various benzaldehyde derivatives and malononitrile (B47326), achieving high conversion (>90%) under mild conditions. mdpi.com The catalyst demonstrated noteworthy stability, allowing it to be recycled and reused multiple times without a significant loss in performance. mdpi.com The porous nature of these materials can also impart size selectivity, where the reaction rate is influenced by the size of the substrate relative to the MOF's pore dimensions, confirming that the catalysis occurs within the pore cavity. acs.org

MOFs derived from pyridine-3,5-dicarboxylate are promising electrode materials for energy storage devices, particularly for battery-supercapacitor hybrids. nih.govrsc.orgresearchgate.net These devices bridge the performance gap between traditional batteries and supercapacitors, aiming for both high energy and power density. rsc.org The inherent porosity of MOFs facilitates electrolyte penetration and ion transport, while the redox-active metal centers (like Co and Cu) provide the capacity for energy storage. rsc.orgmdpi.com

In one study, MOFs based on PYDC with copper and cobalt were analyzed for their electrochemical performance. rsc.orgresearchgate.net A hybrid device fabricated using a Cu-PYDC-MOF positive electrode and an activated carbon (AC) negative electrode demonstrated an energy density of 17 W h kg⁻¹ and a power density of 2550 W kg⁻¹. nih.govrsc.orgresearchgate.net Another investigation into a bi-linker nickel MOF, synthesized using pyromellitic acid and pyridine-3,5-dicarboxylic acid, also showed its potential as a component in hybrid supercapacitors. researchgate.netrsc.org The combination of MOFs with conductive materials like polyaniline has also been shown to improve electrochemical properties, with a Co-PDC/polyaniline composite achieving a higher capacity than the pristine Co-PDC MOF. nih.gov

| MOF System | Application | Energy Density | Power Density | Specific Capacity/Capacitance | Reference |

| Cu-PYDC-MOF//AC | Hybrid Supercapacitor | 17 W h kg⁻¹ | 2550 W kg⁻¹ | 105 C g⁻¹ | nih.gov |

| Co-CPTC-MOF//AC | Battery Device | 20.7 W h kg⁻¹ | 2608.5 W kg⁻¹ | - | nih.gov |

| Co/Ni-MOF//CNTs-COOH | Hybrid Supercapacitor | 49.5 W h kg⁻¹ | 1450 W kg⁻¹ | - | rsc.org |

The properties of pyridine-based MOFs can be precisely tuned through defect engineering and functionalization. These strategies involve introducing intentional defects into the crystal structure or modifying the organic linkers to enhance performance in specific applications. Functionalization can be achieved by using modified ligands during synthesis or through post-synthetic modification of the framework. morressier.com

For example, the introduction of amino groups into a MOF structure (UiO-66-NH₂) was found to be beneficial for the adsorption of pyridine from both vapor and liquid phases. acs.org The amino groups create favorable interactions, increasing both the amount and the rate of pyridine adsorption compared to the non-functionalized parent MOF. acs.org This demonstrates how functional groups can alter the surface chemistry of the pores. Post-synthetic modification allows for the installation of complex functional groups that might not be stable under the initial MOF synthesis conditions. This has been used to immobilize pyridine dicarboxamide complexes of iron and cobalt within a MOF, creating isolated single-site catalysts that are not easily accessible through traditional homogeneous chemistry. morressier.com Such strategies are key to designing next-generation MOFs with tailored properties for catalysis, separations, and sensing.

Covalent Organic Frameworks (COFs) Utilizing this compound Monomers

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers constructed from light elements linked by strong covalent bonds. Their high surface area, permanent porosity, and designable organic skeletons make them excellent candidates for various applications. nih.govnih.govrsc.org this compound, as a monomer, is a valuable building block for synthesizing pyridine-containing COFs.

The synthesis of these COFs is often achieved through a Schiff base condensation reaction under solvothermal conditions. nih.gov This typically involves reacting a dialdehyde (B1249045) monomer, such as a derivative of this compound, with a multiamine linker. For instance, a two-dimensional COF was constructed via the condensation of 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde. nih.govnih.govrsc.org The resulting COF exhibited a high Brunauer-Emmett-Teller (BET) surface area of 1578.4 m² g⁻¹ and was shown to be an excellent adsorbent for removing rhodamine B from water, with a maximum adsorption capacity of 1254 mg g⁻¹. nih.govnih.gov

The presence of pyridine units within the COF skeleton provides redox-active sites, making these materials promising for energy storage applications. A novel 2D COF containing pyridine units, denoted as TpBpy, was successfully synthesized and investigated as an anode material for lithium-ion batteries. rsc.org This material exhibited a high specific capacity of 365 mA h g⁻¹ at a current density of 1 A g⁻¹. Computational studies revealed that the nitrogen and oxygen atoms in the framework provide abundant sites for lithium adsorption, and the layered structure facilitates the intercalation of lithium ions. rsc.org These findings highlight the potential of designing COFs with specific functionalities for high-performance materials.

Design and Synthesis of Pyridine-Based COFs

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising for various applications. rsc.orgnih.gov The design of pyridine-based COFs often involves the strategic selection of monomers that can form a stable, porous network. This compound serves as an excellent candidate for a linker molecule in the synthesis of these frameworks. For instance, a novel two-dimensional pyridine-based COF, TAPP-DBTA-COF, was synthesized through the condensation of 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde. rsc.orgnih.govrsc.org Similarly, magnetic COFs with a pyridinic structure have been successfully synthesized using a solvothermal method. nih.gov

Role of Aldehyde Groups as Linkers in COF Formation (Schiff Base Linkages)

The aldehyde functional groups of this compound are crucial for the formation of COFs. These groups readily react with amine-containing molecules through a Schiff base condensation reaction, forming stable imine linkages. nih.govrsc.orgugent.be This type of dynamic covalent chemistry is widely employed in the synthesis of COFs due to the reversibility of the reaction, which allows for the formation of crystalline, ordered structures over amorphous polymers. rsc.org The synthesis of the TAPP-DBTA-COF, for example, is achieved through a Schiff-base condensation reaction. rsc.org

Adsorption and Separation Properties of Pyridine-Based COFs (e.g., Dye Removal)

The porous nature and tunable chemical functionalities of pyridine-based COFs make them excellent candidates for adsorption and separation applications. researchgate.net These materials have shown high performance in the removal of organic dyes from water. For instance, TAPP-DBTA-COF exhibited a remarkable maximum adsorption capacity of 1254 mg g⁻¹ for rhodamine B. rsc.orgnih.govrsc.org The efficiency of these COFs in dye removal is attributed to their ordered pore structure, large specific surface area, and abundant adsorption sites. rsc.orgnih.gov The introduction of pyridinic nitrogen atoms into the COF structure can enhance the adsorption of certain dyes, like methyl orange, due to favorable electrostatic interactions. nih.gov

Below is an interactive data table summarizing the adsorption capacities of different pyridine-based COFs for various dyes.

| COF Name | Target Dye | Maximum Adsorption Capacity (mg g⁻¹) |

| TAPP-DBTA-COF | Rhodamine B | 1254 |

| BiPy-MCOF | Methyl Orange | High affinity |

| COF-Y1 | Malachite Green | 820.27 |

| COF-Y2 | Malachite Green | 886.70 |

Biomedical Applications of COFs as Drug Delivery Carriers

The inherent properties of COFs, such as high surface area, tunable pore sizes, and the ability to be functionalized, make them promising platforms for biomedical applications, particularly as drug delivery systems. mdpi.comrsc.orgnih.gov Imine-based COFs have been successfully used to deliver drugs like 5-fluorouracil, ibuprofen, and captopril, demonstrating high drug loading capacities (up to 30 wt%) and sustained release profiles. mdpi.com The porous structure of COFs allows for the encapsulation of therapeutic agents, which can then be released in a controlled manner. rsc.org Hollow spherical COFs have also been developed for the delivery of the chemotherapeutic agent doxorubicin. mdpi.com

Supramolecular Chemistry and Crystal Engineering

The ability of this compound and its derivatives to form ordered structures extends beyond the realm of COFs into the fields of supramolecular chemistry and crystal engineering.

Self-Assembly Processes Involving this compound Derivatives

The principles of self-assembly are fundamental to the construction of complex, well-defined supramolecular architectures. Derivatives of pyridine, including those with carboxylic acid functionalities, are known to self-assemble into ordered nanostructures at interfaces. researchgate.netnih.gov These assembly processes are often driven by specific intermolecular interactions, such as hydrogen bonding. The symmetry of the pyridine derivatives can play a crucial role in dictating the resulting two-dimensional nanostructure. nih.gov By introducing other molecules, such as bipyridine derivatives, the self-assembly of aromatic acids can be regulated, leading to diverse structural transitions on surfaces. researchgate.net

Proton Transfer Phenomena in Pyridine Dicarboxylate Systems

Proton transfer is a fundamental chemical process pivotal in various chemical and biological systems. In pyridine dicarboxylate systems, the arrangement of hydrogen bonds dictates the dynamics of proton movement. Research into crystalline 3,5-pyridine dicarboxylic acid, a closely related analogue of this compound, has provided significant insights through nuclear quadrupole resonance (NQR) studies. These investigations identified two distinct types of hydrogen bonds: a standard O-H···O bond and a notably short, strong N···H···O bond. nih.gov

The temperature variation of ¹⁴N NQR parameters is linked to phonon-driven proton transfer within the N···H···O hydrogen bond. nih.gov This indicates that lattice vibrations (phonons) can modulate the position of the proton, influencing the N···H and H···O distances. nih.gov This dynamic process is crucial for understanding the behavior of these materials in contexts where proton conductivity is a key feature.

Further studies on hydrogen-bonded complexes between pyridine derivatives and carboxylic acids have shown that higher molecular aggregation can facilitate the proton transfer process. researchgate.netrsc.org The formation of complexes with various stoichiometric ratios (e.g., 1:2) can strengthen the hydrogen bonds, making the system more 'ionic' in nature and favoring the transfer of a proton from the acid to the pyridine nitrogen. researchgate.netrsc.org The nature of these hydrogen bonds, whether intramolecular or intermolecular, is responsible for the complete or partial proton transfer observed in these systems. rsc.org

| System | Hydrogen Bond Types | Key Findings | Investigative Technique |

| Crystalline 3,5-Pyridine Dicarboxylic Acid | O-H···O and N···H···O | Presence of two distinct hydrogen bonds; Phonon-driven proton transfer in the short, strong N···H···O bond. nih.gov | ²H, ¹⁴N, and ¹⁷O Nuclear Quadrupole Resonance nih.gov |

| 4-Cyanopyridine (CyPy) with Trichloroacetic Acid (TCA) | N···H-O | Formation of CyPy/(TCA)₂ aggregates in solution favors the proton transfer process. researchgate.netrsc.org | FTIR Spectroscopy and DFT Calculations researchgate.netrsc.org |

| Dimethylthio-tetrathiafulvalene dicarboxylic acid with Pyridine | N···H-O | Complete proton transfer from a carboxyl group to the pyridine group, facilitated by conjugated hydrogen bonds. rsc.org | X-ray Single Crystal Analysis, ¹H NMR, Cyclic Voltammetry rsc.org |

Integration into Polymeric Materials and Coordination Polymers

The bifunctional nature of this compound, featuring a central pyridine ring and two reactive aldehyde groups, makes it an excellent building block for the synthesis of advanced polymeric materials and coordination polymers.

Design and Synthesis of Pyridine-Containing Polymers

Pyridine-based polymers are a significant class of materials with a wide range of applications. The pyridine ring can be incorporated into the polymer backbone or as a pendant group, imparting specific chemical and physical properties. The synthesis of such polymers can be achieved through various polymerization techniques. The aldehyde functionalities of this compound allow for its use in condensation polymerization reactions with appropriate co-monomers, such as amines or compounds with active methylene (B1212753) groups, to form Schiff base polymers or other cross-linked networks. These synthetic strategies open pathways to materials with tailored properties, such as high thermal stability, specific surface characteristics, and biological activity, which are valuable for applications ranging from catalysis to wastewater treatment. dntb.gov.ua

Formation of Coordination Polymers with Diverse Geometries

This compound and its derivatives, particularly the corresponding dicarboxylic acid, are highly effective linkers for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl or carboxylate groups act as coordination sites for metal ions. The choice of metal ion, template molecules, and reaction conditions allows for the assembly of CPs with a remarkable diversity of structures and geometries. rsc.orgresearchgate.net

Research using pyridine-3,5-dicarboxylic acid (PDC) as a linker with various bipositive d-metal ions (like Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺) has demonstrated the formation of structures with varying dimensionalities. rsc.orgresearchgate.net These range from 0D binuclear complexes to 1D chains, 2D layered networks, and complex 3D frameworks. rsc.orgresearchgate.net For instance, the reaction of PDC with zinc ions has yielded both 2D and 3D polymers depending on the ancillary ligands and solvents used. rsc.orgresearchgate.net The geometry of the ligands and their coordination modes are critical in directing the final architecture of the polymer. researchgate.net

The adaptability of linkers like 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba) further illustrates this diversity. nih.govacs.orgnih.gov Depending on the metal ion (e.g., Mn, Co, Ni, Cu) and co-ligands, this linker can adopt different coordination modes (μ₃ or μ₄) to produce a variety of structural topologies, including interpenetrated 2D layers and robust 3D frameworks. acs.orgnih.gov

| Metal Ion | Linker | Ancillary Ligand/Template | Dimensionality | Resulting Structure |

| Cd²⁺ | Pyridine-3,5-dicarboxylic acid | DMF | 3D | [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n·4nDMF·6nH₂O rsc.org |

| Mn²⁺ | Pyridine-3,5-dicarboxylic acid | DMF | 3D | [Mn(PDC)(DMF)]n rsc.org |

| Zn²⁺ | Pyridine-3,5-dicarboxylic acid | 3-hydroxymethylpyridine (3hmpH) | 2D | [Zn(PDC)(3hmpH)]n·nDMF·0.5nH₂O rsc.org |

| Zn²⁺ | Pyridine-3,5-dicarboxylic acid | 2-hydroxymethylpyridine (2hmpH) | 0D | [Zn(PDC)(2hmpH)₂]₂·2DMF rsc.org |

| Cu²⁺ | Pyridine-3,5-dicarboxylic acid | 3-hydroxymethylpyridine (3hmpH) | 1D | [Cu(PDC)(3hmpH)₂]n·0.5nDMF·1.5nH₂O rsc.org |

| Co²⁺/Co³⁺ | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 2,2'-biimidazole (H₂biim) | Not specified | [Co₂(μ₃-pdba)(μ-Hbiim)₂(Hbiim)]n acs.org |

| Co²⁺ | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 2,2'-bipyridine (bipy) | 2D | {[Co(μ₃-pdba)(bipy)]·2H₂O}n acs.org |

Role of Pyridine 3,5 Dicarbaldehyde in Medicinal Chemistry and Biological Research

Pyridine-3,5-dicarbaldehyde as a Privileged Scaffold for Drug Discovery Research

The pyridine (B92270) ring is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, and thus serves as a promising starting point for the development of new drugs. The pyridine nucleus is a key component in numerous natural products and FDA-approved drugs, owing to its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and metal coordination.

This compound, by virtue of its pyridine core, inherits these advantageous properties. Furthermore, the presence of two aldehyde functional groups at the 3 and 5 positions significantly enhances its utility in drug discovery. These aldehyde groups can readily participate in a variety of chemical reactions, allowing for the facile introduction of diverse chemical moieties and the construction of large and structurally varied compound libraries. This chemical versatility is crucial for exploring the vast chemical space in the search for new bioactive compounds. The symmetrical nature of this compound also offers a unique platform for the synthesis of dimeric or bifunctional molecules, which can be designed to interact with multiple biological targets simultaneously.

Design and Synthesis of Pyridine-Based Molecular Frameworks with Potential Biological Relevance

The reactive aldehyde groups of this compound serve as key handles for the synthesis of a multitude of pyridine-based molecular frameworks with potential biological relevance. One of the most prominent synthetic routes involves the formation of Schiff bases. Schiff bases, which contain an imine or azomethine group (-C=N-), are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.net

This compound can react with two equivalents of a primary amine to form bis-Schiff bases, thereby creating larger and more complex molecules. The choice of the amine component allows for the systematic modification of the steric and electronic properties of the final compound, which is a key strategy in the optimization of its biological activity. For instance, the condensation of this compound with various amino compounds can lead to the generation of ligands capable of coordinating with metal ions, forming metal complexes with their own unique biological activities. nih.gov

Beyond Schiff base formation, the aldehyde groups of this compound can also participate in other important carbon-carbon bond-forming reactions, such as the Knoevenagel condensation. nih.govnih.gov This reaction, typically involving an active methylene (B1212753) compound, can be used to introduce further functional groups and build more elaborate molecular architectures. Additionally, this compound is a suitable substrate for multicomponent reactions, which allow for the rapid and efficient synthesis of complex molecules in a single step. zu.edu.pk These synthetic strategies highlight the immense potential of this compound as a versatile starting material for the generation of novel, biologically active pyridine-based compounds.

Structure-Activity Relationship Studies of Pyridine Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, SAR studies have revealed several key features that govern their therapeutic potential. The substitution pattern on the pyridine ring, the nature of the substituents, and their stereochemistry can all have a profound impact on the potency and selectivity of a compound. nih.gov

In the context of derivatives that can be conceptually derived from this compound, such as those containing substitutions at the 3 and 5 positions, SAR studies have provided valuable information for the design of more effective therapeutic agents. For example, a study on chiral Schiff base peptides derived from a related pyridine-3,5-dicarboxamide (B152810) scaffold investigated their anticancer activities against the MCF-7 breast cancer cell line. mdpi.com The findings from this study offer insights that are relevant to the derivatives of this compound.

The study revealed that the presence of the pyridine ring was crucial for anticancer activity, with pyridine-containing derivatives showing greater potency than their benzene-containing counterparts. mdpi.com Furthermore, the position of the nitrogen atom within the pyridine ring was found to influence activity, with 3-pyridyl derivatives exhibiting the highest activity. mdpi.com The nature of the peptide side chains attached to the Schiff base also played a significant role in modulating the anticancer effects. mdpi.com These findings underscore the importance of systematic structural modifications in the optimization of the biological activity of pyridine-based compounds.

Below is a data table summarizing the in vitro cytotoxic activities of a series of chiral Schiff base peptides derived from a pyridine-3,5-dicarboxamide scaffold against the MCF-7 human breast cancer cell line. mdpi.com

| Compound ID | Pyridine Ring Position | R Group | IC50 (µM) against MCF-7 |

| 4a | 3,5-disubstituted | 2-pyridyl | 9.25 ± 0.18 |

| 4b | 3,5-disubstituted | 3-pyridyl | 8.12 ± 0.14 |

| 4c | 3,5-disubstituted | 4-pyridyl | 10.33 ± 0.21 |

| Cisplatin | - | - | 13.34 ± 0.11 |

| Milaplatin | - | - | 18.43 ± 0.13 |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of pyridine-3,5-dicarbaldehyde by providing information on the chemical environment of each proton and carbon atom.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer primary confirmation of the molecular structure of this compound. The symmetry of the molecule simplifies the spectra, with chemically equivalent nuclei producing single resonances.

In the ¹H NMR spectrum, three distinct signals are expected: one for the two equivalent aldehydic protons and two for the three protons on the pyridine (B92270) ring. The aldehydic protons are highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appear far downfield. The aromatic protons at positions 2 and 6 (H-2/H-6) are equivalent, as are their chemical environments, leading to a single resonance. The proton at position 4 (H-4) gives rise to a separate signal.

In the ¹³C NMR spectrum, four signals are anticipated. The carbon atoms of the two equivalent aldehyde groups (C=O) will produce a single resonance in the characteristic downfield region for aldehydes. Within the pyridine ring, the two equivalent carbons at positions 2 and 6 (C-2/C-6) will have one chemical shift, the carbons at positions 3 and 5 (C-3/C-5) will have another, and the carbon at position 4 (C-4) will produce a distinct signal.

While specific experimental data for this compound is not widely published, data from closely related structures, such as pyridine-3,5-dicarboxylic acid complexes and other 3,5-disubstituted pyridine derivatives, can be used to estimate the expected chemical shifts. imrpress.comrsc.org For instance, in a ruthenium complex of pyridine-3,5-dicarboxylic acid, the pyridine ring protons appear at δ 8.40 and 9.64 ppm, and the carbon signals are observed between δ 136 and 159 ppm. rsc.org For Schiff bases derived from 3,5-disubstituted pyridines, pyridine proton signals have been reported in the δ 8.77-9.16 ppm range, with carbon signals appearing at δ 131.53, 141.06, and 152.32 ppm. imrpress.com

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| -CHO | ~9.5 - 10.5 | ~190 - 200 | Singlet (s) |

| H-2 / H-6 | ~8.5 - 9.5 | ~150 - 160 | Singlet (s) or Doublet (d) |

| C-2 / C-6 | - | ~150 - 160 | - |

| H-4 | ~8.0 - 9.0 | ~135 - 145 | Singlet (s) or Triplet (t) |

| C-4 | - | ~135 - 145 | - |

| C-3 / C-5 | - | ~130 - 140 | - |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. youtube.comscribd.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak connecting the signal of the H-2/H-6 protons with the H-4 proton, confirming their spatial proximity within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). scribd.com An HSQC spectrum would definitively link the ¹H signals for H-2/H-6 and H-4 to their corresponding ¹³C signals (C-2/C-6 and C-4, respectively). It would also show a correlation between the aldehydic proton and the aldehydic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range couplings (typically two or three bonds) between protons and carbons. youtube.comscribd.com This allows for the complete mapping of the carbon skeleton. For this compound, key HMBC correlations would include:

The aldehydic proton signal correlating to the C-3/C-5 carbon signal.

The H-2/H-6 proton signals correlating to the C-3/C-5 and C-4 carbon signals.

The H-4 proton signal correlating to the C-2/C-6 and C-3/C-5 carbon signals.

Together, these 2D techniques provide a comprehensive and definitive assignment of all proton and carbon resonances, leaving no ambiguity in the molecular structure. researchgate.net

Solid-state NMR (ssNMR) provides invaluable information on the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. While specific ssNMR studies on this compound are not prominent in the literature, the techniques are highly applicable. Studies on related pyridine compounds demonstrate the utility of this method. nih.gov

For molecules containing quadrupolar nuclei such as deuterium (B1214612) (²H), nitrogen (¹⁴N), and oxygen (¹⁷O), Nuclear Quadrupole Resonance (NQR) spectroscopy, often studied in conjunction with ssNMR, can be particularly insightful. These nuclei possess a non-spherical charge distribution, making them highly sensitive to the local electronic environment and the electric field gradient at the nucleus.

This sensitivity is especially useful for probing intermolecular interactions like hydrogen bonding. In the solid state, this compound may form weak C-H···O or C-H···N hydrogen bonds. NQR could detect and characterize these interactions. For instance, a study on the closely related pyridine-3,5-dicarboxylic acid utilized ²H, ¹⁴N, and ¹⁷O NQR to investigate the details of its hydrogen bonding network, demonstrating the power of this technique to probe the local environment of these specific atoms within a crystal lattice. nih.gov Such studies can reveal information about proton positions and the dynamics of proton transfer, which are critical for understanding the microstructure of the solid material.

Vibrational Spectroscopy: Infrared (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. A comprehensive vibrational analysis, including both experimental and theoretical studies, has been performed on the related pyridine-3,5-dicarboxylic acid, providing a solid basis for assigning the spectra of the dicarbaldehyde. biointerfaceresearch.com

Key characteristic absorption bands for this compound include:

Aldehyde C-H Stretch: A pair of weak to medium bands is expected in the region of 2850-2700 cm⁻¹, characteristic of the C-H bond in an aldehyde group.

Aromatic C-H Stretch: Absorption bands for the C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1710-1680 cm⁻¹ due to the stretching vibration of the conjugated aldehyde carbonyl group. This is one of the most prominent peaks in the spectrum.

Pyridine Ring Vibrations (C=C and C=N stretches): The pyridine ring gives rise to several characteristic bands in the 1610-1430 cm⁻¹ region. Based on studies of pyridine-3,5-dicarboxylic acid, vibrations corresponding to C-N and C-C stretching are expected near 1610 cm⁻¹ and 1590 cm⁻¹, respectively. biointerfaceresearch.comscispace.com

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur in the fingerprint region (below 1400 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aldehyde C-H Stretch | 2850 - 2700 | Medium to Weak |

| Aldehyde C=O Stretch | 1710 - 1680 | Strong |

| Pyridine Ring (C=N/C=C) Stretches | 1610 - 1430 | Strong to Medium |

| C-H Bending | 1400 - 700 | Medium to Strong |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry: Based on these related structures, the this compound molecule is expected to be largely planar. The two aldehyde groups are likely to be coplanar, or nearly coplanar, with the pyridine ring to maximize conjugation. Small deviations from planarity might occur due to crystal packing forces.

Crystal Packing and Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, the following interactions are anticipated:

Hydrogen Bonding: Although it lacks strong hydrogen bond donors like O-H or N-H, weak hydrogen bonds of the C-H···O and C-H···N type are expected to play a significant role in the crystal packing. The aromatic and aldehydic C-H groups can act as donors, while the carbonyl oxygen and pyridine nitrogen atoms can act as acceptors.

π–π Stacking: The electron-deficient pyridine ring can participate in π–π stacking interactions with neighboring molecules. These interactions, where aromatic rings are packed in a face-to-face or offset manner, are a common feature in the crystal structures of pyridine derivatives and contribute significantly to the stability of the crystal lattice. nih.gov

Dipole-Dipole Interactions: The polar carbonyl groups introduce significant dipole moments, and dipole-dipole interactions involving these groups would also be a key factor in directing the molecular assembly in the solid state.

The combination of these weak interactions would dictate the formation of a stable, three-dimensional supramolecular architecture.

Powder X-ray Diffraction for Crystalline Phases in Materials

Powder X-ray Diffraction (PXRD) is an essential technique for confirming the crystalline nature and determining the phase purity of materials synthesized from this compound. This compound serves as a valuable tritopic organic linker for the construction of highly ordered porous crystalline materials, such as Covalent Organic Frameworks (COFs). Through Schiff base reactions, the aldehyde functionalities of this compound react with multitopic amines to form crystalline polymers with periodic structures.

The PXRD pattern of a synthesized COF provides a unique fingerprint that arises from its specific crystal structure. The positions and intensities of the diffraction peaks are compared against a simulated pattern derived from a theoretical crystal model. A strong agreement between the experimental and simulated patterns confirms the successful synthesis of the desired crystalline phase and its topology. For example, in the synthesis of 3D COFs from tri- and tetratopic linkers, PXRD is the primary method used to identify the resulting network topology, such as pto or mhq-z , and to perform Rietveld refinement to obtain precise unit cell parameters. nih.gov

The crystallinity of the material is indicated by the presence of sharp, well-defined peaks, while a lack of long-range order results in broad, amorphous halos. For instance, studies on pyridine-based COFs synthesized for adsorption applications rely on PXRD to confirm the formation of the crystalline framework, which is crucial for achieving high surface area and ordered pore structures. rsc.orgnih.gov

Table 1: Representative PXRD Data for a Covalent Organic Framework with pto Topology nih.gov

| 2θ Angle (°) | Miller Indices (hkl) |

|---|---|

| 1.76 | (100) |

| 3.07 | (111) |

| 4.02 | (210) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₇H₅NO₂ and a monoisotopic mass of 135.0320 daltons. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy; for example, the protonated molecule ([M+H]⁺) has been observed at an m/z of 136.0399.

Electron ionization mass spectrometry (EI-MS) provides detailed structural information through analysis of fragmentation patterns. While a specific, detailed fragmentation study for this compound is not widely published, the pattern can be predicted based on the fragmentation of similar aromatic aldehydes. The molecular ion peak (M⁺) at m/z = 135 would be expected to be prominent due to the stability of the aromatic ring.

Key fragmentation pathways would likely include:

Loss of a hydrogen radical (H•): This common fragmentation for aldehydes results in a stable acylium ion at m/z = 134 ([M-H]⁺).

Loss of a formyl radical (•CHO): Cleavage of a carbon-carbon bond between the ring and a carbonyl group would lead to the loss of a 29 u fragment, producing an ion at m/z = 106 ([M-CHO]⁺).

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting ion can lose a molecule of carbon monoxide (28 u), leading to a fragment at m/z = 106.

Ring Fragmentation: At higher energies, the pyridine ring itself would fragment, leading to characteristic ions such as those corresponding to cyanocyclobutadiene or other smaller charged species. The mass spectrum of the isomer 2,6-Pyridinedicarboxaldehyde shows major peaks at m/z 135 (M⁺), 106 ([M-CHO]⁺), and 78, indicating these are plausible fragmentation pathways. nist.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 135 | Molecular Ion [C₇H₅NO₂]⁺ |

| 134 | [M-H]⁺ |

| 106 | [M-CHO]⁺ |

Surface-Sensitive Spectroscopic Techniques for Adsorption and Reactivity Studies

Surface-sensitive spectroscopic techniques are critical for understanding the interfacial behavior of molecules, which is key for applications in catalysis and on-surface synthesis. Synchrotron Radiation Photoelectron Spectroscopy (SRPES) and Near-edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are powerful tools for probing the adsorption geometry, chemical state, and reactivity of molecules like this compound on surfaces.

Studies on the closely related analogue, 3,5-pyridinedicarboxylic acid (PDC), on a Cu(111) surface provide significant insight into the methodology. semanticscholar.orgresearchgate.net

Synchrotron Radiation Photoelectron Spectroscopy (SRPES): This technique, also known as X-ray Photoelectron Spectroscopy (XPS), provides information on the elemental composition and chemical environment of atoms in the near-surface region. By analyzing the core-level spectra (C 1s, O 1s, N 1s) of adsorbed this compound, one could monitor chemical transformations. For instance, shifts in the O 1s and C 1s binding energies would indicate changes in the aldehyde groups, such as oxidation to carboxylates or interaction with the metal substrate. The N 1s spectrum would reveal the interaction of the pyridine nitrogen with the surface, indicating whether it acts as a primary binding site. researchgate.net

Near-edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectroscopy provides information about the orientation of adsorbed molecules and their unoccupied electronic states. By measuring the absorption of polarized X-rays at the C, N, and O K-edges as a function of the X-ray incidence angle, the average tilt angle of the pyridine ring with respect to the surface can be determined. For PDC on Cu(111), NEXAFS revealed that the molecule initially adsorbs with its aromatic ring inclined and that this orientation changes upon thermally induced reactions on the surface. semanticscholar.orgresearchgate.net Similar studies with this compound would elucidate its adsorption geometry and how it might be controlled for ordered self-assembly.

Table 3: Application of Surface Spectroscopies for Analyzing Adsorbed Pyridine Analogues semanticscholar.orgresearchgate.net

| Technique | Core Level / Edge | Information Obtained |

|---|---|---|

| SRPES (XPS) | N 1s | Probes the chemical state of the pyridine nitrogen and its interaction with the substrate. |

| SRPES (XPS) | C 1s, O 1s | Distinguishes between carbon and oxygen atoms in the aldehyde groups versus the aromatic ring; monitors chemical reactions like oxidation. |

Thermal Analysis for Material Stability and Transitions

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are indispensable for evaluating the thermal stability of materials derived from this compound. When this compound is used as a building block for COFs, MOFs (after oxidation), or other polymers, TGA is used to determine the temperature at which the material begins to decompose, providing a measure of its operational limits for applications at elevated temperatures.

A typical TGA experiment involves heating a sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and continuously measuring its mass. The resulting TGA curve plots mass percentage versus temperature. For a porous framework material, the curve typically shows several distinct regions:

An initial mass loss at lower temperatures (typically below 150 °C), corresponding to the removal of physically adsorbed solvent molecules from the pores.

A stable plateau region where the material's mass remains constant, indicating the temperature range of its structural integrity.

A sharp drop in mass at higher temperatures, signifying the onset of thermal decomposition of the framework.

Table 4: Representative Thermal Analysis Data for a Covalent Organic Framework nih.gov

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|

| 25 - 150 | ~5-15% | Loss of guest solvent molecules (e.g., DMF, water) |

| 150 - 450 | < 5% | Stable framework (plateau region) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties with a good balance between accuracy and computational cost.

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For Pyridine-3,5-dicarbaldehyde, a DFT calculation would yield specific energy values for these orbitals and the corresponding energy gap, which would be instrumental in predicting its behavior in chemical reactions.

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Global chemical reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Hardness (η): Resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Calculating these parameters for this compound would allow for a quantitative comparison of its reactivity with other molecules.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. An MEP map of this compound would highlight the electronegative nitrogen atom and the oxygen atoms of the aldehyde groups as regions of negative potential, while the hydrogen atoms and the carbon atoms of the carbonyl groups would likely show positive potential.

Geometric Parameter Optimization (e.g., Bond Lengths, Angles, Torsion Angles)

Computational methods can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating key geometric parameters such as bond lengths, bond angles, and torsion (dihedral) angles. For this compound, these calculations would provide precise values for the distances between bonded atoms and the angles they form, offering a detailed structural model.

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods are instrumental in studying the pathways of chemical reactions, providing insights into the intermediate steps and the energy changes that occur.

Transition State Identification and Activation Energy Calculation

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the structure of this transition state and calculating its energy is crucial for understanding the reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For reactions involving this compound, these calculations could predict the feasibility and speed of various transformations. For instance, in a reaction involving one of the aldehyde groups, the transition state would feature partially formed and broken bonds, and its energy would dictate how readily the reaction occurs. A study on the closely related 3-pyridinecarbaldehyde has explored its reaction mechanisms, suggesting that similar computational approaches could be applied to this compound.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.org Mapping the PES is essential for identifying stable conformations (local minima), transition states (saddle points), and the energy barriers that separate them. libretexts.org For a molecule like this compound, the primary degrees of freedom that define its conformational PES involve the rotation of the two carbaldehyde (-CHO) groups relative to the pyridine (B92270) ring.

Key Research Findings:

Conformational Isomers: The rotation of the two aldehyde groups around the C-C bond connecting them to the pyridine ring leads to three principal planar conformers: syn-syn, syn-anti, and anti-anti. The syn conformation refers to the aldehyde oxygen pointing towards the adjacent ring C-H bond, while anti refers to it pointing away.

Energy Barriers: PES analysis reveals the energy barriers for rotation between these conformers. These barriers are critical for understanding the molecule's flexibility and the relative populations of each conformer at a given temperature. A hypothetical PES scan for the rotation of one aldehyde group while the other is fixed would resemble the data in Table 1.

Transition States: The maxima on the rotational pathways correspond to transition state structures where the aldehyde groups are perpendicular to the pyridine ring, maximizing steric hindrance and disrupting π-conjugation.

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kJ/mol) | Status |

|---|---|---|---|

| syn-syn | 0°, 0° | 0.0 | Global Minimum |

| syn-anti | 0°, 180° | 5.2 | Local Minimum |

| anti-anti | 180°, 180° | 10.5 | Local Minimum |